Lomustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in chloroform; soluble in acetone.

Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL

7.55e-01 g/L

Synonyms

Canonical SMILES

Understanding Mechanisms of Action

Researchers utilize Lomustine to investigate its cytotoxic (cell-killing) effects on cancer cells. Studies explore how Lomustine interacts with cellular processes, such as DNA alkylation and repair mechanisms [1]. This knowledge helps scientists develop strategies to improve the efficacy of Lomustine treatment and identify potential drug targets for future cancer therapies.

Pre-Clinical Testing of New Cancer Therapies

Lomustine serves as a benchmark drug in pre-clinical studies of novel anticancer agents. By comparing the effectiveness of new drugs to Lomustine in cell lines or animal models, researchers can assess the potential of these therapies [2]. This approach helps prioritize promising candidates for further clinical development.

Investigating Drug Resistance Mechanisms

Cancer cells can develop resistance to chemotherapy drugs, rendering treatment ineffective. Scientific research employs Lomustine to study these resistance mechanisms. By exposing cancer cells to Lomustine and observing how they adapt, researchers can gain insights into overcoming resistance and improving treatment outcomes [3].

[3]

Combination Therapy Research

Lomustine is sometimes used in combination with other chemotherapy drugs to enhance treatment efficacy and reduce the risk of resistance development. Scientific studies explore the potential benefits of combining Lomustine with other agents, evaluating their synergistic effects and optimizing treatment regimens [4].

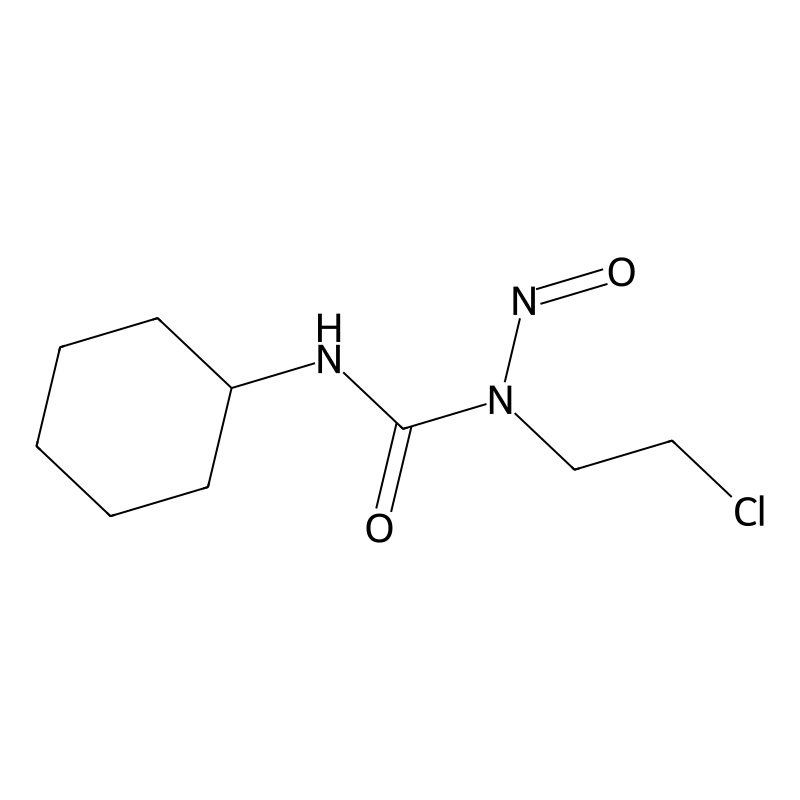

Lomustine, chemically known as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, is classified as a nitrosourea compound. It is highly lipophilic, allowing it to effectively penetrate the blood-brain barrier. This characteristic makes it particularly useful for treating intrinsic brain tumors. Lomustine acts by alkylating DNA and RNA, leading to the formation of interstrand cross-links that inhibit cell division and induce apoptosis in cancer cells .

Lomustine's anti-cancer activity is attributed to its alkylating properties. Within the cell, lomustine releases a chloroethyl group that attaches to DNA strands, forming cross-links []. These cross-links prevent DNA replication and ultimately lead to cancer cell death.

Physical and Chemical Properties

Lomustine is a potent chemotherapeutic agent with significant safety concerns:

- Toxicity: Lomustine is highly toxic and can cause severe side effects, including bone marrow suppression, leading to increased risk of infections and bleeding [, ].

- Carcinogenicity: Lomustine itself is classified as a potential carcinogen.

- Mutagenicity: Lomustine can damage DNA and cause mutations, increasing the risk of cancer development later in life.

- Alkylation: Lomustine primarily functions through alkylation of nucleophilic sites on DNA and RNA. It forms DNA adducts at the O6 position of guanine, which can result in cross-linking and subsequent cellular apoptosis if not repaired .

- Hydrolysis: In vivo, Lomustine hydrolyzes to produce reactive metabolites that further contribute to its alkylating activity .

- Carbamylation: The compound also exhibits carbamylation properties, which can modify proteins and contribute to side effects such as hepatotoxicity .

Lomustine is recognized for its cytotoxic effects against various cancer cell lines. Its mechanism involves:

- DNA Damage: By forming adducts with DNA, Lomustine disrupts replication and transcription processes.

- Cell Cycle Non-Specificity: Unlike some chemotherapeutic agents that target dividing cells, Lomustine affects both dividing and non-dividing cells .

- Inhibition of Key Enzymatic Processes: It may inhibit several enzymatic processes through carbamoylation of amino acids in proteins, affecting cellular functions beyond just DNA damage .

The synthesis of Lomustine can be achieved through several methods:

- Continuous Flow Synthesis: A modern approach involves two flow reactors where cyclohexylamine reacts with 1-chloro-2-isocyanatoethane to form an intermediate. This intermediate is then subjected to nitrosation with tert-butyl nitrite to yield Lomustine .

- Batch Synthesis: Traditional batch methods have also been used, but continuous flow synthesis offers advantages such as improved yields and reaction selectivity due to better mixing and heat transfer .

Lomustine has been studied for its interactions with various biological systems:

- Drug Resistance Mechanisms: Research indicates that the enzyme O6-methylguanine-DNA methyltransferase plays a role in tumor resistance to Lomustine by repairing the DNA damage it causes .

- Toxicity Profiles: Studies have shown that while effective against tumors, Lomustine can lead to dose-related toxicities such as hematologic toxicity and pulmonary complications .

Lomustine shares similarities with other alkylating agents but possesses unique characteristics:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carmustine | Nitrosourea | Alkylation of DNA | Effective for brain tumors; similar structure |

| Temozolomide | Alkylating agent | Alkylation at O6 position | Oral administration; requires bioactivation |

| Busulfan | Alkylating agent | Cross-linking of DNA | Used primarily for conditioning before transplants |

| Cyclophosphamide | Alkylating agent | Alkylation leading to DNA cross-linking | Broad spectrum activity; immunosuppressive effects |

Uniqueness of Lomustine:

- Lomustine's ability to penetrate the blood-brain barrier effectively distinguishes it from many other alkylating agents.

- Its dual mechanism (alkylation and carbamylation) provides both therapeutic efficacy and challenges related to toxicity.

Purity

Physical Description

Color/Form

Yellow powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.83 (LogP)

log Kow = 2.83

3

Decomposition

Appearance

Melting Point

90 °C

88 - 90 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Gleostine

FDA Approval: Yes

Lomustine is approved to be used alone or with other drugs to treat: Brain tumors. It is used in patients who have already been treated with surgery or radiation therapy.

Hodgkin lymphoma. It is used with chemotherapy in patients whose disease got worse after other types of treatment.

Lomustine is also being studied in the treatment of other types of cancer.

Therapeutic Uses

CeeNU has been shown to be useful as a single agent in addition to other treatment modalities, or in established combination therapy with other approved chemotherapeutic agents in the following: Brain tumors-both primary and metastatic, in patients who have already received appropriate surgical and/or radiotherapeutic procedures. Hodgkin's Disease-secondary therapy in combination with other approved drugs in patients who relapse while being treated with primary therapy, or who fail to respond to primary therapy. /Included in US product label/

Antineoplastic agent. The compound has had limited use since the early 1970s in the treatment of Hodgkin's disease and various solid tumors. These include primary and metastatic brain tumors, colorectal tumors, and certain pulmonary malignancies. It is usually used in conjunction with other antineoplastic drugs.

Although lomustine is labeled for use in combination with other agents as secondary therapy for the treatment of refractory or relapsed Hodgkin's disease, combination regimens containing other agents currently are preferred for this cancer. /Included in US product label/

For more Therapeutic Uses (Complete) data for LOMUSTINE (8 total), please visit the HSDB record page.

Pharmacology

Lomustine is a nitrosourea with antineoplastic activity. Lomustine alkylates and crosslinks DNA, thereby inhibiting DNA and RNA synthesis. This agent also carbamoylates DNA and proteins, resulting in inhibition of DNA and RNA synthesis and disruption of RNA processing. Lomustine is lipophilic and crosses the blood-brain barrier. (NCI04)

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AD - Nitrosoureas

L01AD02 - Lomustine

Mechanism of Action

Although lomustine is believed to act by alkylation, the mechanism of action has not been completely elucidated, and other effects as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of radioactive CeeNU at doses ranging from 30 mg/m2 to 100 mg/m2, about half of the radioactivity given was excreted in the urine in the form of degradation products within 24 hours.

Lomustine is excreted primarily in the urine as metabolites. Following oral administration of (14)C-labeled lomustine, about 50% of the radioactivity is excreted within 12 hr and about 75% within 4 days.

Lomustine is reported to be widely distributed. Lomustine and/or its metabolites cross the blood-brain barrier and are rapidly transported into cells due to their high lipid solubility. Although intact lomustine is not detectable in the CSF, active metabolites of the drug appear in substantial concentrations within 30 minutes after oral administration of lomustine. CSF concentrations of metabolites have been reported to be 15-50% or greater than concurrent plasma concentrations. Lomustine metabolites are present in milk, but in concentrations than those in maternal plasma.

Lomustine is rapidly absorbed from the GI tract; the drug is also absorbed following topical application. Peak plasma concentrations of metabolites occur within 1-6 hours following administration of an oral dose of lomustine.

Following its ip or iv injection or oral administration, (14)C-labelled CCNU was rapidly distributed to many tissues in mice, rats, rabbits and dogs.. About 80% of label was excreted in the urine of mice 24 hours after a single parenteral or oral dose of 50 mg/kg bw.

Metabolism Metabolites

CCNU undergoes spontaneous decomposition under physiological conditions to release both alkylating and carbamoylating entities. It disappears from plasma within 5 minutes following its oral administration, but the antitumor effect of its metabolites may persist for up to 15 minutes. ... In addition to chemical decomposition, CCNU may be converted by microsomal metabolism to 6 isomeric hydroxylated derivatives, some of which may differ in their biological properties from CCNU.

Virtually all of a dose of lomustine is metabolized within 1 hour after oral administration. The half-life of lomustine metabolites is biphasic; although the initial plasma half-life is 6 hours, the second phase plasma half-life is 1-2 days, and 15-20% of the metabolites remain in the body 5 days after administration of lomustine. Prolongation of plasma concentrations is thought to reflect a combination of protein binding and enterohepatic circulation of metabolites.

Hepatic. Rapid and complete, with active metabolites. Route of Elimination: Following oral administration of radioactive CeeNU at doses ranging from 30 mg/m2 to 100 mg/m2, about half of the radioactivity given was excreted in the urine in the form of degradation products within 24 hours. Half Life: Approximately 94 minutes, however the metabolites have a serum half-life of 16 to 48 hours.

Wikipedia

Tenocyclidine

Drug Warnings

Because some lomustine metabolites are present in milk, women receiving the drug probably should not nurse their infants.

Delayed onset of pulmonary fibrosis occurring up to 17 years after treatment has been reported in patients receiving related nitrosoureas combined with cranial radiation therapy for intracranial tumors during childhood and adolescence (age 1-16 years). Late onset of reduction in pulmonary function was observed in all long-term survivors. Nitrosourea-induced pulmonary fibrosis may be slowly progressive and can cause death.

Nausea and vomiting occur in 45-100% of patients within 45 min to 6 hr after ingestion of an oral dose of lomustine. Although these symptoms are not severe and usually abate within 24 hr, they may persist up to 36 hr and are often followed by 2-3 days of anorexia. Stomatitis has occurred infrequently.

For more Drug Warnings (Complete) data for LOMUSTINE (25 total), please visit the HSDB record page.

Biological Half Life

The half-life of lomustine metabolites is biphasic; although the initial plasma half-life is 6 hours, the second phase plasma half-life is 1-2 days, and 15-20% of the metabolites remain in the body 5 days after administration of lomustine.

Use Classification

Methods of Manufacturing

General Manufacturing Information

An alkylating agent of value against both hematologic malignancies and solid tumors.

Storage Conditions

Commercially available lomustine capsules should be stored in well-closed containers at a temperature less than 40 °C.

The bulk drug should be stored in a deep freeze and protected from moisture.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Three patients developed the sudden onset of total blindness several months after treatment with oral CCNU and low dose whole brain radiation. The anterior visual system was included in the radiation field in all patients. Radiotherapy was given for a frontal lobe glioblastoma multiforme, for central nervous system prophylaxis in a patient with oat cell carcinoma of the lung, and for a parietal lobe glioblastoma multiforme. None of the neoplasms involved the anterior visual system. The radiation dose ranged from 3000 to 4650 rad and the oral CCNU dosage from 300 mg to 1050 mg. Patients 1 and 2 also received other chemotherapeutic agents. Patient 3 who was treated only with oral CCNU and cranial irradiation died. At autopsy the brain showed a widely infiltrating residual high grade glioma as well as patchy coagulative necrosis with swollen axons and dystrophic calcifications. The optic chiasm showed severe demyelination, axonal loss, and hyalinized vessels. Synergism between oral CCNU and radiation may account for the blindness produced.

Dates

Crime scene investigation and dynamic reconstruction: importance of synergic collaboration between forensic pathology and digital reconstruction for work-related fatalities

Feola Alessandro, Mizio Di Giulio, Sala La Francesco, Giordano Carmela, Pietra Della BrunoPMID: 34275301 DOI:

Abstract

Místo činu je výsledkem dynamického působení vzájemně se ovlivňujících faktorů. Pečlivá analýza místa úmrtí soudním lékařem poskytuje prvotní informace pro ověření souladu mezi pitevním nálezem a výpověďmi svědků a pro stanovení mechanizmu úrazu a úmrtí. Tento krok je nesmírně důležitý pro stanovení odpovědnosti za úraz. Prezentujeme případ stavebního dělníka, který propadl dveřmi mezi dvěma patry na staveništi, zatímco držel železný nosník. Tento případ demonstruje efektivitu komplexního přístupu zahrnujícího jak klasické forenzní vyšetřovací metody, tak metody digitální 3D rekonstrukce. Tento přístup nám umožnil ověřit dynamiku úrazu a poskytnul nám důležité informace pro posuzování odpovědnosti zaměstnavatele.Outcome of dogs with intermediate grade low mitotic index high Ki67 mast cell tumours treated with surgery and single agent lomustine

S Néčová, S L Mason, S M NorthPMID: 33565080 DOI: 10.1111/avj.13059

Abstract

The objective of this retrospective study was to evaluate the outcome of dogs when grade II mast cell tumour (MCT) with low mitotic index (MI) and high Ki67 were treated with adjuvant lomustine.Client owned dogs with spontaneously occurring disease treated with adjuvant chemotherapy for grade II mast cell tumour with low MI (≤5/10HPF) and high Ki67 (>1.8%) with no evidence of metastatic disease at presentation.

Lomustine was administered every 3 weeks with three or four planned cycles. Response to treatment was assessed by regular re-staging ultrasound with or without cytopathological examination of liver and spleen or through medical records from the referring veterinarian. Disease-free interval (DFI) and median survival time (MST) were calculated using Kaplan-Meier method.

Twenty-one dogs were included. All dogs underwent surgical excision and two dogs received adjuvant radiotherapy. None of the patients developed local recurrence. Three dogs (14.3%) developed metastatic disease. The DFI of these dogs was 141, 186 and 223 days. Median follow-up period of the whole study population was 1112 days (358-2619). MST for patients with metastatic disease was 417 days. MST of the whole group was not reached. One-year and 2-year survivals were 95.2% and 90.5%, respectively.

This study population had low rates of tumour recurrence and improved survival compared to previously published data of similar population of dogs with low MI/high Ki67 MCT without adjuvant chemotherapy.

DECC (dexamethasone, etoposide, chlorambucil, lomustine) as an oral chemotherapy regimen in relapsed and refractory diffuse large B-cell lymphoma

Jamie M Maddox, Matthew Horan, Laith Tafesh, Caroline Shrubsole, Wendy OsbornePMID: 33336792 DOI: 10.1111/bjh.17278

Abstract

A forgotten friend: CCNU as palliative monotherapy in relapsed Hodgkin lymphoma

David A Russler-Germain, Marcus P Watkins, Nancy L BartlettPMID: 33030388 DOI: 10.1080/10428194.2020.1830391

Abstract

MGMT promoter methylation analysis for allocating combined CCNU/TMZ chemotherapy: Lessons learned from the CeTeG/NOA-09 trial

Theophilos Tzaridis, Niklas Schäfer, Johannes Weller, Joachim-Peter Steinbach, Uwe Schlegel, Sabine Seidel, Michael Sabel, Peter Hau, Clemens Seidel, Dietmar Krex, Roland Goldbrunner, Jörg-Christian Tonn, Oliver Grauer, Sied Kebir, Matthias Schneider, Christina Schaub, Hartmut Vatter, Christoph Coch, Martin Glas, Rolf Fimmers, Torsten Pietsch, Guido Reifenberger, Ulrich Herrlinger, Jörg FelsbergPMID: 33113214 DOI: 10.1002/ijc.33363

Abstract

The CeTeG/NOA-09 trial showed a survival benefit for combined CCNU/TMZ therapy in MGMT-promoter-methylated glioblastoma patients (quantitative methylation-specific PCR [qMSP] ratio > 2). Here, we report on the prognostic value of the MGMT promoter methylation ratio determined by qMSP and evaluate the concordance of MGMT methylation results obtained by qMSP, pyrosequencing (PSQ) or DNA methylation arrays (MGMT-STP27). A potential association of qMSP ratio with survival was analyzed in the CeTeG/NOA-09 trial population (n = 129; log-rank tests, Cox regression analyses). The concordance of MGMT methylation assays (qMSP, PSQ and MGMT-STP27) was evaluated in 76 screened patients. Patients with tumors of qMSP ratio > 4 showed superior survival compared to those with ratios 2-4 (P = .0251, log-rank test). In multivariate analysis, the qMSP ratio was not prognostic across the study cohort (hazard ratio [HR] = 0.88; 95% CI: 0.72-1.08). With different cutoffs for qMSP ratio (4, 9, 12 or 25), the CCNU/TMZ benefit tended to be larger in subgroups with lower ratios (eg, for cutoff 9: HR 0.32 for lower subgroup, 0.73 for higher subgroup). The concordance rates with qMSP were 94.4% (PSQ) and 90.2% (MGMT-STP27). Discordant results were restricted to tumors with qMSP ratios ≤4 and PSQ mean methylation rate ≤25%. Despite a shorter survival in MGMT-promoter-methylated patients with lower methylation according to qMSP, these patients had a benefit from combined CCNU/TMZ therapy, which even tended to be stronger than in patients with higher methylation rates. With acceptable concordance rates, decisions on CCNU/TMZ therapy may also be based on PSQ or MGMT-STP27.Is chemotherapy alone an option as initial treatment for low-grade oligodendrogliomas?

Roberta Rudà, Mehdi Touat, Riccardo SoffiettiPMID: 33027142 DOI: 10.1097/WCO.0000000000000866

Abstract

The management of low-grade (grade II) oligodendrogliomas is still controversial, due to their rarity and long-term survival. According to recent WHO 2016 Classification of central nervous system tumors oligodendrogliomas are defined by the coexistence of molecular alterations, such as isocitrate dehydrogenase (IDH)1/2 mutations and 1p/19q codeletion. These tumors have better outcome and higher response to chemotherapy compared with diffuse astrocytomas.The association of radiotherapy and procarbazine, lomustine (CCNU), vincristine chemotherapy in low-grade oligodendrogliomas is definitely superior over radiotherapy alone, and yields median progression-free survival and overall survival values exceeding by far 10 years. Chemotherapy alone yields results that are inferior compared with radiotherapy + procarbazine, CCNU, vincristine but may better preserve cognitive functions from radiotherapy-induced damage. Chemosensitivity of oligodendrogliomas is related to a high percentage of O6-methylguanine-DNA methyltransferase methylation and low expression of DNA repair genes. Recurrent defects in mismatch repair pathways may induce hypermutation and secondary resistance to temozolomide, but not to nitrosoureas.

Reoperation at progression following initial chemotherapy is increasingly adopted, thus allowing a further delay of radiotherapy. In the future targeting IDH1/2 mutations following incomplete surgery may represent a new innovative option.

Substituting carmustine for lomustine is safe and effective in the treatment of relapsed or refractory Lymphoma-a retrospective study from the BSBMT (BEAM versus LEAM)

Philippa Kelsey, Rachel Pearce, Julia Perry, Keiren Kirkland, Ruth Paul, Jonathan Lambert, Andy Peniket, Ram Malladi, John A Snowden, Nick MorleyPMID: 32994456 DOI: 10.1038/s41409-020-01071-2

Abstract

Effect of Vocimagene Amiretrorepvec in Combination With Flucytosine vs Standard of Care on Survival Following Tumor Resection in Patients With Recurrent High-Grade Glioma: A Randomized Clinical Trial

Timothy F Cloughesy, Kevin Petrecca, Tobias Walbert, Nicholas Butowski, Michael Salacz, James Perry, Denise Damek, Daniela Bota, Chetan Bettegowda, Jay-Jiguang Zhu, Fabio Iwamoto, Dimitris Placantonakis, Lyndon Kim, Brad Elder, George Kaptain, David Cachia, Yaron Moshel, Steven Brem, David Piccioni, Joseph Landolfi, Clark C Chen, Harry Gruber, Aliz R Rao, Daniel Hogan, William Accomando, Derek Ostertag, Tiffany T Montellano, Thian Kheoh, Fairooz Kabbinavar, Michael A VogelbaumPMID: 33119048 DOI: 10.1001/jamaoncol.2020.3161

Abstract

New treatments are needed to improve the prognosis of patients with recurrent high-grade glioma.To compare overall survival for patients receiving tumor resection followed by vocimagene amiretrorepvec (Toca 511) with flucytosine (Toca FC) vs standard of care (SOC).

A randomized, open-label phase 2/3 trial (TOCA 5) in 58 centers in the US, Canada, Israel, and South Korea, comparing posttumor resection treatment with Toca 511 followed by Toca FC vs a defined single choice of approved (SOC) therapies was conducted from November 30, 2015, to December 20, 2019. Patients received tumor resection for first or second recurrence of glioblastoma or anaplastic astrocytoma.

Patients were randomized 1:1 to receive Toca 511/FC (n = 201) or SOC control (n = 202). For the Toca 511/FC group, patients received Toca 511 injected into the resection cavity wall at the time of surgery, followed by cycles of oral Toca FC 6 weeks after surgery. For the SOC control group, patients received investigators' choice of single therapy: lomustine, temozolomide, or bevacizumab.

The primary outcome was overall survival (OS) in time from randomization date to death due to any cause. Secondary outcomes reported in this study included safety, durable response rate (DRR), duration of DRR, durable clinical benefit rate, OS and DRR by IDH1 variant status, and 12-month OS.

All 403 randomized patients (median [SD] age: 56 [11.46] years; 62.5% [252] men) were included in the efficacy analysis, and 400 patients were included in the safety analysis (3 patients on the SOC group did not receive resection). Final analysis included 271 deaths (141 deaths in the Toca 511/FC group and 130 deaths in the SOC control group). The median follow-up was 22.8 months. The median OS was 11.10 months for the Toca 511/FC group and 12.22 months for the control group (hazard ratio, 1.06; 95% CI 0.83, 1.35; P = .62). The secondary end points did not demonstrate statistically significant differences. The rates of adverse events were similar in the Toca 511/FC group and the SOC control group.

Among patients who underwent tumor resection for first or second recurrence of glioblastoma or anaplastic astrocytoma, administration of Toca 511 and Toca FC, compared with SOC, did not improve overall survival or other efficacy end points.

ClinicalTrials.gov Identifier:

.